1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Biological Activity
1,7-Dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound belongs to the imidazopyrimidine class and has been studied for its effects on various biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H19N5O
- Molecular Weight : 283.35 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes an imidazo[2,1-f]purine core with additional functional groups that may influence its biological activity.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the antidepressant potential of derivatives of imidazo[2,1-f]purine compounds. For instance, a related derivative demonstrated significant serotonin receptor affinity (5-HT1A and 5-HT7) and exhibited phosphodiesterase (PDE) inhibition activity. In vivo studies indicated that these compounds could reduce depressive behaviors in animal models such as the forced swim test (FST) .
Table 1: Summary of Biological Activities
Activity Type | Target Receptors | Observed Effects |
---|---|---|
Antidepressant | 5-HT1A, 5-HT7 | Reduces depressive behavior in FST |
Anxiolytic | GABAergic pathways | Greater anxiolytic effects than diazepam |
Phosphodiesterase Inhibition | PDE4B, PDE10A | Weak inhibitory potency |
The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems. The compound's ability to bind to serotonin receptors suggests it may enhance serotonergic signaling pathways. Additionally, its role as a phosphodiesterase inhibitor could lead to increased levels of cyclic nucleotides (cAMP and cGMP), further influencing neuronal activity.
Lipophilicity and Metabolic Stability
Studies utilizing micellar electrokinetic chromatography (MEKC) have assessed the lipophilicity and metabolic stability of this compound. These properties are crucial for determining the pharmacokinetic profiles necessary for effective therapeutic use .
Study 1: Efficacy in Animal Models
In a controlled study examining the antidepressant efficacy of related compounds in mice, it was found that certain derivatives exhibited significant behavioral improvements compared to control groups. The study utilized various behavioral assays to evaluate anxiety and depression-like symptoms.
Study 2: Pharmacological Profile
Another investigation focused on the pharmacological profile of the compound demonstrated that it not only acts on serotonin receptors but also modulates other neurotransmitter systems. This dual action may contribute to its overall efficacy as an antidepressant and anxiolytic agent.
Properties
IUPAC Name |
4,7-dimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-6-5-7-14(8-11)24-12(2)9-22-15-16(20-18(22)24)21(4)19(27)23(17(15)26)10-13(3)25/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXIMOJJNRLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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